N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
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Overview
Description
N-{2-[({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a dimethoxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The dimethoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the benzothiazole derivative with the dimethoxyphenyl group and the propanamide moiety under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the dimethoxyphenyl group, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOMe)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives, methoxy derivatives
Scientific Research Applications
N-{2-[({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{2-[({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole ring and the dimethoxyphenyl group may play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE
- N-{2-[({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BUTANAMIDE
Uniqueness
N-{2-[({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N3O4S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C22H25N3O4S2/c1-4-20(26)24-15-6-7-16-19(12-15)31-22(25-16)30-13-21(27)23-10-9-14-5-8-17(28-2)18(11-14)29-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
VZVBKHZFXDTCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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